Norlichexanthone

Vue d'ensemble

Description

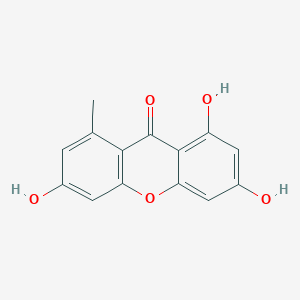

Norlichexanthone is a small non-reduced tricyclic polyketide produced by fungi and lichens. It has garnered attention due to its diverse biological activities, including its ability to reduce virulence gene expression and biofilm formation in Staphylococcus aureus . Structurally, this compound resembles ω-hydroxyemodin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Norlichexanthone can be synthesized using methods reported by Santesson and Sundholm in 1968 . The synthesis involves the use of endolichenic fungi, which are nonobligate microfungi living in lichen . The initial endolichenic fungus is induced from the thallus of Pertusaria laeviganda and maintained by subculture using solid medium containing 2% malt extract, 0.2% yeast extract, and 1.5% agar in the dark at 15°C .

Industrial Production Methods: Industrial production of this compound involves the cultivation of endolichenic fungi in controlled environments. The fungi are cultured in media containing specific nutrients to promote the production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Norlichexanthone undergoes various chemical reactions, including oxidation and reduction. It exhibits high antioxidant activity, which is comparable to that of ascorbic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride and 2,2-diphenyl-1-picrylhydrazyl . The reactions are typically carried out under controlled conditions to ensure the stability and activity of this compound.

Major Products: The major products formed from the reactions involving this compound include various antioxidant compounds that inhibit the effects of reactive oxygen species .

Applications De Recherche Scientifique

Antimicrobial Activity

Norlichexanthone has demonstrated significant antimicrobial properties, particularly against antibiotic-resistant strains of Staphylococcus aureus (MRSA). A study published in PLoS ONE indicated that this compound effectively reduces the expression of virulence genes and biofilm formation in the CA-MRSA strain USA300. This reduction is achieved through interference with the AgrA binding to DNA, which is crucial for the regulation of virulence factors such as α-hemolysin and RNAIII, thereby mitigating the pathogenicity of the bacteria .

Table 1: Antimicrobial Effects of this compound

| Pathogen | Mechanism of Action | Effect |

|---|---|---|

| Staphylococcus aureus | Inhibition of virulence gene expression | Reduced biofilm formation and toxicity |

| Escherichia coli | Not extensively studied; potential for future research | TBD |

Anti-Osteoporosis Potential

Recent research has identified this compound as a natural ligand for estrogen receptors (ERα). This interaction suggests potential applications in treating osteoporosis. The compound exhibited significant anti-osteoporosis effects while demonstrating lower estrogenic activity compared to traditional estrogen therapies, making it a candidate for safer osteoporosis treatments .

Table 2: Pharmacological Properties of this compound

| Property | Description | Potential Application |

|---|---|---|

| Estrogen receptor binding | High-affinity ligand for ERα | Osteoporosis treatment |

| Antimicrobial activity | Reduces virulence in MRSA | Infection control |

| Anti-inflammatory effects | TBD | TBD |

Phytotoxicity Studies

This compound's role in phytotoxicity has also been explored. It has been implicated as a biosynthetic intermediate in the production of other phytotoxic compounds. Research indicates that this compound can affect plant growth and development, suggesting its utility in understanding plant-pathogen interactions and developing natural herbicides .

Table 3: Phytotoxic Effects of this compound

| Plant Species | Effect Observed | Study Reference |

|---|---|---|

| Various (specific species TBD) | Inhibition of seed germination and root growth | ResearchGate |

Structural Elucidation and Derivative Studies

The structural properties of this compound have been studied extensively using advanced techniques such as NMR spectroscopy and computational chemistry. A recent study successfully isolated a new derivative, isodemethylchodatin, from the lichen Parmotrema tsavoense, marking a significant advancement in understanding the structural diversity and potential applications of this compound derivatives .

Future Directions and Case Studies

Further research is needed to fully elucidate the mechanisms behind this compound's effects across various biological systems. Case studies involving its application in clinical settings or agricultural practices could provide valuable insights into its efficacy and safety.

Mécanisme D'action

Norlichexanthone exerts its effects by interfering with the binding of AgrA, a response regulator, to its DNA target . This interference reduces the expression of key virulence factors in Staphylococcus aureus . Additionally, this compound reduces the toxicity of Staphylococcus aureus towards human neutrophils and represses biofilm formation .

Comparaison Avec Des Composés Similaires

Norlichexanthone is structurally similar to ω-hydroxyemodin, which also binds to the AgrA response regulator . unlike ω-hydroxyemodin, this compound reduces staphylococcal biofilm formation . Other similar compounds include various xanthones, terpenoids, and chromanones produced by endolichenic fungi . These compounds share some pharmacological activities, such as antioxidant and antimicrobial properties, but this compound’s unique ability to reduce biofilm formation sets it apart .

Activité Biologique

Norlichexanthone is a naturally occurring compound classified as a xanthone, primarily derived from lichen and fungal sources. It has garnered significant attention due to its diverse biological activities, particularly its effects on pathogenic bacteria, anti-osteoporotic properties, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against pathogens, and implications for health.

This compound exhibits potent anti-virulence properties, particularly against Staphylococcus aureus , a major human pathogen responsible for various infections. Research indicates that this compound reduces the expression of key virulence factors in community-associated methicillin-resistant S. aureus (CA-MRSA) strain USA300 by interfering with the AgrA regulatory system.

Key Findings:

- Reduction of Virulence Gene Expression : this compound significantly decreases the expression of hla (alpha-hemolysin) and RNAIII, which are critical for virulence in S. aureus . This effect was observed in both strain USA300 and 8325–4 .

- Biofilm Formation Inhibition : The compound also represses biofilm formation, a key factor in the pathogenicity of S. aureus . Transcriptomic analyses revealed that this compound downregulates genes regulated by the SaeRS two-component system .

2. Efficacy and Concentration-Dependent Effects

The efficacy of this compound is concentration-dependent. In studies, varying concentrations (0.05 to 50 μg/mL) were tested to determine their impact on virulence factors and biofilm formation.

| Concentration (μg/mL) | Effect on hla Expression | Effect on Biofilm Formation |

|---|---|---|

| 0.05 | Minimal | No significant reduction |

| 0.5 | Moderate | Moderate reduction |

| 5 | Significant | Significant reduction |

| 50 | Maximum effect | Maximum inhibition |

3. Anti-Osteoporotic Activity

Recent studies have identified this compound as a potential therapeutic agent for osteoporosis. It acts as a ligand for estrogen receptor alpha (ERα) but with significantly reduced estrogenic activity compared to traditional estrogen treatments.

Mechanism:

- Inhibition of RANKL Signaling : this compound inhibits RANKL signaling pathways, which are crucial for osteoclast differentiation and activation, thereby reducing bone resorption .

- Promotion of Osteoblast Formation : The compound promotes osteoblast formation while inhibiting osteoclast formation, suggesting its dual role in maintaining bone density .

Case Study 1: Anti-Virulence Effects

In an experimental setup involving human neutrophils, this compound-treated cultures showed reduced lysis compared to control groups treated with DMSO. This indicates that this compound can protect against S. aureus mediated neutrophil lysis.

Case Study 2: Osteoporosis Model

In ovariectomized mouse models, this compound demonstrated significant anti-osteoporotic effects by enhancing bone mass through its action on osteoblasts and inhibition of osteoclasts .

5. Conclusion

This compound presents a promising avenue for both antimicrobial therapies targeting virulent strains of S. aureus and as a potential treatment for osteoporosis due to its unique mechanisms of action. Its ability to modulate virulence factor expression and biofilm formation positions it as a candidate for anti-virulence strategies in combating antibiotic resistance.

Propriétés

IUPAC Name |

1,3,6-trihydroxy-8-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZHBCDRWFMXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174777 | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20716-98-7 | |

| Record name | Norlichexanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.